molecular formula C9H9BrF2O B2368586 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol CAS No. 1564613-61-1

3-(4-Bromophenyl)-1,1-difluoropropan-2-ol

Cat. No.: B2368586
CAS No.: 1564613-61-1
M. Wt: 251.071
InChI Key: VENJKVUBAIINLJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,1-difluoropropan-2-ol: is an organic compound characterized by the presence of a bromophenyl group attached to a difluoropropanol moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol typically involves the reaction of 4-bromobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps such as recrystallization to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-(4-Bromophenyl)-1,1-difluoropropan-2-one.

    Reduction: Formation of 3-(4-Bromophenyl)-1,1-difluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in the presence of an isoxazole ring.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound contains a pyrazoline ring and additional functional groups.

Uniqueness: 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol is unique due to its combination of a bromophenyl group with a difluoropropanol moiety. This specific structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

3-(4-bromophenyl)-1,1-difluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,8-9,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENJKVUBAIINLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564613-61-1
Record name 3-(4-bromophenyl)-1,1-difluoropropan-2-ol
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